Home > Products > Screening Compounds P120818 > Empagliflozin metabolite M468/1
Empagliflozin metabolite M468/1 - 1938058-43-5

Empagliflozin metabolite M468/1

Catalog Number: EVT-15325831
CAS Number: 1938058-43-5
Molecular Formula: C23H29ClO8
Molecular Weight: 468.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Empagliflozin metabolite M468/1 is a significant metabolite of empagliflozin, a sodium-glucose co-transporter 2 inhibitor used primarily in managing type 2 diabetes mellitus. Empagliflozin is classified as a small organic molecule and is known for its ability to lower blood glucose levels by inhibiting glucose reabsorption in the kidneys. The compound has garnered attention not only for its glycemic control properties but also for its cardiovascular benefits, particularly in heart failure management.

Synthesis Analysis

Methods and Technical Details

The synthesis of empagliflozin metabolite M468/1 involves metabolic pathways primarily mediated by glucuronidation processes. Empagliflozin itself undergoes minimal metabolism, predominantly through the action of various UDP-glucuronosyltransferases, leading to the formation of several metabolites, including M468/1.

In studies utilizing high-performance liquid chromatography coupled with mass spectrometry, M468/1 was identified among other metabolites following oral administration of radiolabeled empagliflozin in animal models. The technical details include:

  • HPLC Methodology: A reversed-phase HPLC column was employed to separate metabolites, using a gradient mobile phase consisting of water, methanol, and ammonium acetate.
  • Mass Spectrometry: The identification of M468/1 was confirmed through mass spectral analysis, which indicated a specific negative molecular ion consistent with its expected structure.
Molecular Structure Analysis

Structure and Data

The molecular structure of empagliflozin metabolite M468/1 can be described as having a tetrahydrofuran ring that has been opened and hydroxylated at specific positions. This structural alteration is critical for its biological activity and interaction with metabolic pathways.

  • Molecular Formula: C23H27ClO7
  • Molecular Weight: Approximately 450.91 g/mol
  • Structural Features: The presence of hydroxyl groups and the tetrahydrofuran moiety are significant for its solubility and reactivity.
Chemical Reactions Analysis

Reactions and Technical Details

The formation of empagliflozin metabolite M468/1 involves several biochemical reactions primarily occurring in the liver. The key reactions include:

  • Glucuronidation: This process enhances the solubility of empagliflozin and its metabolites, facilitating their excretion.
  • Oxidative Metabolism: Involves enzymatic reactions that modify the chemical structure of empagliflozin to yield various metabolites, including M468/1.

The details of these reactions were elucidated through pharmacokinetic studies that tracked the distribution and elimination of radiolabeled compounds in animal models.

Mechanism of Action

Process and Data

The mechanism by which empagliflozin metabolite M468/1 exerts its effects is closely tied to the pharmacological action of empagliflozin itself. As an SGLT2 inhibitor, empagliflozin reduces glucose reabsorption in the kidneys, leading to increased glucose excretion in urine (glucosuria).

This process involves:

  • Inhibition of Sodium-Glucose Co-Transporter Proteins: By blocking SGLT2 activity, there is a decrease in glucose reabsorption back into the bloodstream.
  • Impact on Blood Glucose Levels: The increase in urinary glucose excretion results in lower blood glucose levels, which is beneficial for managing type 2 diabetes mellitus.

Empagliflozin has also been shown to have cardiovascular protective effects, although the precise mechanisms behind these benefits remain an area of ongoing research.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Empagliflozin metabolite M468/1 exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to glucuronidation makes it easier for renal excretion.
  • Stability: The compound is stable under physiological conditions but may undergo further metabolic transformations.
  • Protein Binding: Empagliflozin itself has a high protein binding rate (approximately 86.2%), which can influence the pharmacokinetics of its metabolites.
Applications

Scientific Uses

Empagliflozin metabolite M468/1 serves as an important marker in pharmacokinetic studies aimed at understanding the metabolism of empagliflozin. Its analysis helps researchers:

  • Evaluate drug interactions and potential side effects.
  • Investigate variations in metabolism across different populations or species.
  • Assess therapeutic efficacy related to different metabolites formed during drug metabolism.
Biocatalytic Pathways in M468/1 Formation

M468/1 formation occurs primarily via hepatic uridine diphosphate-glucuronosyltransferase (UGT) enzymes, a process involving three sequential biochemical steps:

  • Enzyme Recognition: Empagliflozin binds to UGT’s active site, positioning its C2-OH near UDP-glucuronic acid.
  • Nucleophilic Attack: The glucitol oxygen attacks C1 of UDP-glucuronic acid, forming a β-glycosidic bond.
  • UDP Displacement: Uridine diphosphate (UDP) is released, yielding M468/1 [10].

In vitro studies using human liver microsomes confirm UGT1A3, UGT1A8, and UGT2B7 as the dominant isoforms responsible for this transformation. Reaction kinetics follow Michaelis-Menten parameters:

  • Km: 38.2 ± 5.7 µM (affinity)
  • Vmax: 12.1 ± 0.9 nmol/min/mg protein [10].

Table 1: Enzymatic Kinetics of M468/1 Formation in Human Systems

Enzyme SystemKm (µM)Vmax (nmol/min/mg)Catalytic Efficiency (Vmax/Km)
Human Liver Microsomes38.2 ± 5.712.1 ± 0.90.32
Recombinant UGT1A341.5 ± 6.28.3 ± 0.70.20
Recombinant UGT2B729.8 ± 4.110.6 ± 0.80.36

Cofactor dependence is absolute: Reactions lacking UDP-glucuronic acid show no metabolite generation [10].

Enzymatic Modifications of Parent Compound Empagliflozin

Empagliflozin undergoes selective enzymatic modifications prior to M468/1 synthesis:

  • Oxidative Metabolism: Minor pathways involve CYP450-mediated oxidation (<5% of total clearance), producing hydroxylated intermediates at the tetrahydrofuran ring [10].
  • Direct Glucuronidation: The dominant pathway (75% of urinary metabolites) targets the glucose moiety’s C2 position due to steric accessibility and nucleophilicity [10].

Stereoselectivity: UGTs exhibit absolute specificity for the S-configured tetrahydrofuran ring of empagliflozin. Incubations with the R-enantiomer show <10% glucuronidation activity [10].

Competitive Pathways:

  • 6-O-Glucuronidation: Minor metabolite (M466/2; <15% abundance) [1].
  • 3-O-Glucuronidation: Trace metabolite (<5% abundance) [10].

The C2 position is favored due to hydrogen bonding between Glu₃₈₄ (UGT1A3) and empagliflozin’s C4-OH, positioning C2-OH proximal to UDP-glucuronic acid [10].

Synthetic Strategies for Isotopically Labeled M468/1

Synthesis of isotopically labeled M468/1 enables precise pharmacokinetic and mass spectrometry studies. Two primary strategies are employed:

Chemoenzymatic Synthesis

:

  • Step 1: Incubate empagliflozin with UGT2B7 and UDP-[¹⁴C]-glucuronic acid.
  • Step 2: Purify M468/1 via preparative HPLC (yield: 62–68%; radiochemical purity >98%) [10].Applications: Quantitative excretion balance studies in rats.

Properties

CAS Number

1938058-43-5

Product Name

Empagliflozin metabolite M468/1

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(2S)-1,4-dihydroxybutan-2-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C23H29ClO8

Molecular Weight

468.9 g/mol

InChI

InChI=1S/C23H29ClO8/c24-18-6-3-14(23-22(30)21(29)20(28)19(12-27)32-23)10-15(18)9-13-1-4-16(5-2-13)31-17(11-26)7-8-25/h1-6,10,17,19-23,25-30H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1

InChI Key

ZPUZKVKGWCMSOZ-QZMOQZSNSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)OC(CCO)CO

Isomeric SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)O[C@@H](CCO)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.